Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate
Description
tert-Butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-yl]carbamate is a carbamate derivative featuring a chlorosulfonyl (-SO₂Cl) group and a branched 3,3-dimethylbutan-2-yl backbone. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry, where the chlorosulfonyl group facilitates nucleophilic substitution reactions for further functionalization . The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing stability during multi-step syntheses .
The compound’s molecular formula is C₁₁H₂₂ClNO₄S, with a molecular weight of 299.81 g/mol. Its structure combines steric hindrance from the 3,3-dimethyl substituents with the electrophilic reactivity of the chlorosulfonyl group, making it distinct from simpler carbamates.
Properties
Molecular Formula |
C11H22ClNO4S |
|---|---|
Molecular Weight |
299.82 g/mol |
IUPAC Name |
tert-butyl N-(1-chlorosulfonyl-3,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H22ClNO4S/c1-10(2,3)8(7-18(12,15)16)13-9(14)17-11(4,5)6/h8H,7H2,1-6H3,(H,13,14) |
InChI Key |
IYUXBQLIGZDKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves complex organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding carbamic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biomedical Research: It is used as a reagent in the development of pharmaceuticals and other biologically active compounds.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with other molecules, facilitating the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
Key Observations :
Chain Branching vs. Linear Structures :
- The target compound’s 3,3-dimethylbutan-2-yl chain introduces significant steric hindrance compared to the linear propyl chain in tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate . This branching may reduce solubility in polar solvents but enhance stability in hydrophobic environments.
- The analog tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS 1956335-01-5) differs by having one fewer methyl group , which likely reduces steric effects and increases reactivity toward nucleophiles .
Position of Chlorosulfonyl Group: In the target compound, the chlorosulfonyl group is at position 1, whereas in tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate, it is at position 3.
Functional Group Diversity: Analogs like tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate (from ) lack sulfonyl groups entirely, instead incorporating cyano and cyclohexyl moieties. These substitutions prioritize hydrogen bonding and π-stacking interactions over electrophilic reactivity .
Reactivity :
- The chlorosulfonyl group in the target compound enables nucleophilic displacement (e.g., with amines or alcohols), a feature shared with analogs like CAS 1956335-01-4. However, the 3,3-dimethyl substituents in the target may slow reaction kinetics compared to less-hindered analogs .
- In contrast, tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate’s linear structure allows faster diffusion in solution-phase reactions, albeit with reduced stability in acidic conditions .
Biological Activity
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is a synthetic compound with significant potential in biological research and pharmaceutical applications. Its unique structural features, particularly the chlorosulfonyl group, confer notable reactivity with various biomolecules, making it a valuable tool for probing biological systems.
- Molecular Formula : C11H22ClNO4S
- Molecular Weight : 299.82 g/mol
- Appearance : Typically a solid powder, colorless or pale yellow with a pungent odor.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles. The chlorosulfonyl moiety is particularly reactive, allowing for modifications of various biomolecules such as proteins and nucleic acids. This reactivity facilitates the exploration of biochemical pathways and the development of therapeutic agents.
Biological Applications
- Drug Development : The compound has been utilized in the synthesis of novel pharmaceuticals due to its ability to modify biological targets effectively.
- Biochemical Probing : Its reactivity allows researchers to study specific interactions within biological systems, aiding in the understanding of disease mechanisms.
- Agrochemical Research : Similar compounds have shown promise in agricultural applications, targeting pests or diseases in crops.
Interaction Studies
Recent studies have focused on the interaction of this compound with various nucleophiles. These interactions are crucial for elucidating its mechanism of action and potential therapeutic uses. For instance, research has demonstrated that this compound can effectively modify cysteine residues in proteins, impacting their function and stability.
Table 1: Comparative Reactivity of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C11H22ClNO4S | High reactivity due to chlorosulfonyl group |
| Benzyl N-{[1-(chlorosulfonyl)-3-methylbutan-2-YL]oxy}carbamate | C12H22ClNO4S | Altered reactivity patterns due to benzyl substitution |
| Tert-butyl N-{[1-(chlorosulfonyl)azetidin-3-yl]methyl}carbamate | C12H22ClNO4S | Incorporation of azetidine ring structure |
Case Studies
Several studies have highlighted the biological effects of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, indicating its role as a potential therapeutic agent in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
